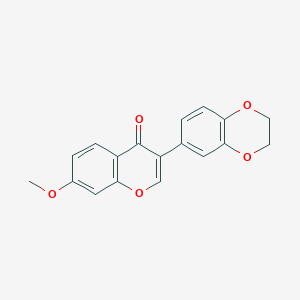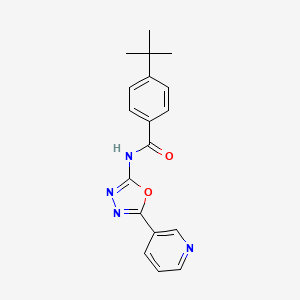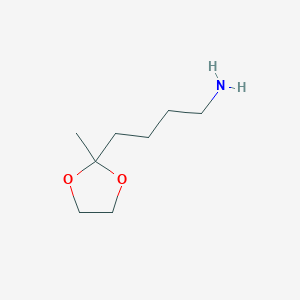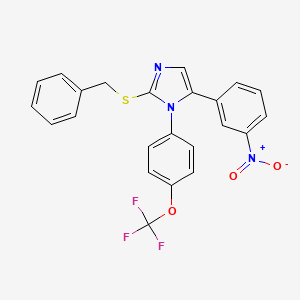![molecular formula C11H12BrN3O B2654229 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine CAS No. 1312413-74-3](/img/structure/B2654229.png)
6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Research into pyrazolo[1,5-a]pyrimidine derivatives and related compounds has revealed their synthesis methods and biological activities. For instance, compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antiviral, antitumor, and anti-inflammatory properties. These compounds have shown significant activity against various viruses, tumor cells, and inflammatory conditions, highlighting their potential as therapeutic agents. Notably, derivatives like 6-azacadeguomycin and certain trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have demonstrated moderate antitumor activity and significant in vitro activity against measles (Cottam et al., 1984), (Petrie et al., 1985).
Anticancer and Anti-5-lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives has explored their anticancer and anti-5-lipoxygenase activities. These derivatives, specifically 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have been synthesized and tested for their cytotoxicity against cancer cell lines, including HCT-116 and MCF-7. Some compounds have shown promising antitumor activity, indicating their potential use as anticancer agents (Rahmouni et al., 2016).
Nucleic Acid Stability
Research into pyrazolo[3,4-d]pyrimidine nucleic acids has demonstrated their ability to adjust the stability of dA-dT to the dG-dC base pair, enhancing the overall stability of nucleic acid duplexes. This adjustment has implications for the design of nucleic acid-based therapeutics and diagnostics, as it allows for more stable and specific DNA or RNA interactions (He et al., 2003).
Antiproliferative Agents
The synthesis of heterocycles from 6-bromo-2H-chromen-2-one, including pyrazolo[1,5-a]pyrimidine derivatives, has been investigated for their potential antiproliferative properties. Some of these compounds have shown promising activity against liver carcinoma cell lines, highlighting their potential as antiproliferative agents (Gomha et al., 2015).
properties
IUPAC Name |
6-bromo-2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYZCRAWTJJUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=C(C=NC3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2654146.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2654147.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654148.png)

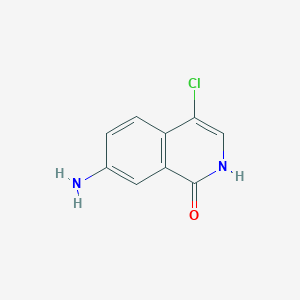
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide](/img/structure/B2654152.png)
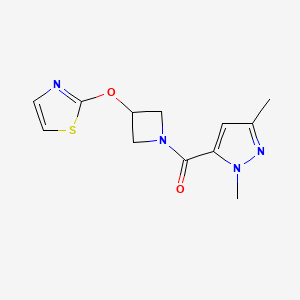
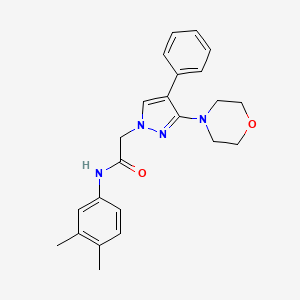
![Phenyl (5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2654156.png)

